HDAC10 Catalytic Activity: AcPAD vs. N8-Acetylspermidine
N-(3-Aminopropyl)acetamide (AcPAD) exhibits minimal or no substrate activity toward human and zebrafish histone deacetylase 10 (HDAC10), whereas the preferred substrate N8-acetylspermidine (N8-AcSPD) is hydrolyzed with high catalytic efficiency [1]. For hHDAC10, kcat/KM for N8-AcSPD = 2,900 ± 200 M⁻¹ s⁻¹; for zHDAC10, kcat/KM = 4,600 ± 300 M⁻¹ s⁻¹. In contrast, N-(3-aminopropyl)acetamide (AcPAD) showed 'minimal or no activity' under identical assay conditions [1]. BRENDA corroborates this, classifying AcPAD as a substrate with 'very low activity' for acetylspermidine deacetylase (EC 3.5.1.48) and N8-AcSPD as the 'best substrate' [2].
| Evidence Dimension | HDAC10 catalytic efficiency (kcat/KM) |
|---|---|
| Target Compound Data | N-(3-Aminopropyl)acetamide (AcPAD): minimal or no activity (kcat/KM below detection threshold) |
| Comparator Or Baseline | N8-Acetylspermidine (N8-AcSPD): kcat/KM = 2,900 ± 200 M⁻¹ s⁻¹ (human HDAC10); 4,600 ± 300 M⁻¹ s⁻¹ (zebrafish HDAC10) |
| Quantified Difference | >100-fold difference in catalytic efficiency; AcPAD activity negligible relative to N8-AcSPD |
| Conditions | Recombinant hHDAC10 and zHDAC10 enzymes; LC–MS assay; steady-state kinetics; mean ± s.d. (n=3) |
Why This Matters
For researchers requiring a negative control in HDAC10 activity assays or studying polyamine deacetylase substrate specificity, N-(3-Aminopropyl)acetamide provides a structurally related but catalytically inert comparator that N8-acetylspermidine or acetylputrescine cannot supply.
- [1] Hai, Y., Shinsky, S. A., Porter, N. J., & Christianson, D. W. (2017). Histone deacetylase 10 structure and molecular function as a polyamine deacetylase. Nature Communications, 8, 15368. Lines 134–161. View Source
- [2] BRENDA Enzyme Database. EC 3.5.1.48 – acetylspermidine deacetylase (Danio rerio, UniProt F1QCV2). N-(3-aminopropyl)acetamide: 'very low activity'; N8-acetylspermidine: 'best substrate'. View Source
